

Fgfr3-IN-1: A Technical Overview of its Mechanism of Action

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Compound of Interest		
Compound Name:	Fgfr3-IN-1	
Cat. No.:	B12410273	Get Quote

Introduction

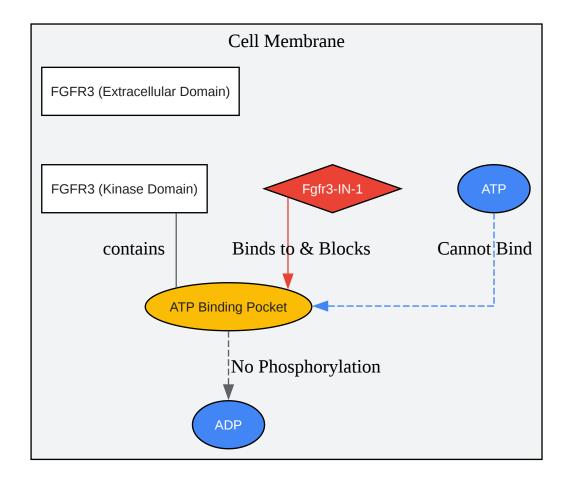
Fgfr3-IN-1 is a potent small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Dysregulation of FGFR signaling, through mutations, gene amplification, or translocations, is implicated in the pathogenesis of various human cancers, including bladder cancer, as well as developmental disorders like achondroplasia.[3][4] As such, inhibitors targeting FGFRs are of significant interest in drug development. This document provides a detailed technical guide on the mechanism of action, biochemical and cellular activity, and relevant experimental methodologies for **Fgfr3-IN-1**.

Mechanism of Action

FGFRs are transmembrane receptors that, upon binding to fibroblast growth factor (FGF) ligands, dimerize and trigger the autophosphorylation of their intracellular kinase domains.[5][6] This activation initiates a cascade of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which regulate crucial cellular processes like proliferation, differentiation, and survival.[5][7][8]

Fgfr3-IN-1 functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket within the kinase domain of FGFR3, preventing the binding of ATP. This action blocks the autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling cascades. The inhibition of these pathways ultimately leads to reduced cell proliferation and can induce apoptosis in cancer cells dependent on FGFR3 signaling.





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Caption: ATP-competitive inhibition of FGFR3 by **Fgfr3-IN-1**.

Quantitative Data: Biochemical Activity

Fgfr3-IN-1 exhibits potent inhibitory activity against multiple members of the FGFR family. The half-maximal inhibitory concentration (IC50) values, determined through biochemical assays, are summarized below.

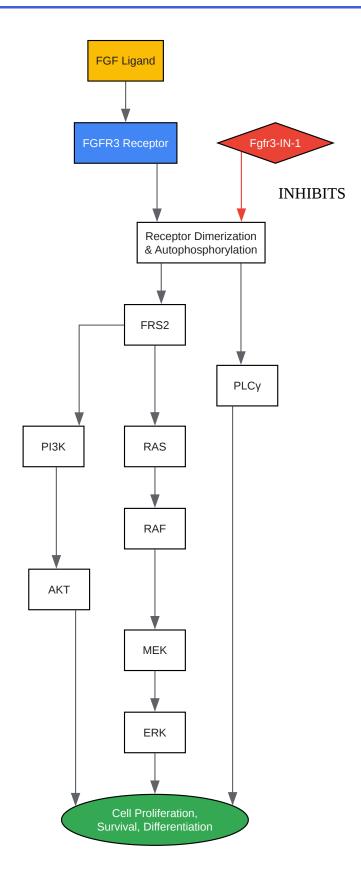
Target Kinase	IC50 (nM)	
FGFR1	40	
FGFR2	5.1	
FGFR3	12	
Data sourced from MedchemExpress.[1][2]		



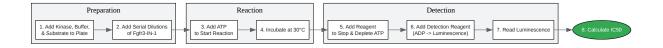
Signaling Pathways

The binding of FGF ligands to FGFR3 initiates a complex network of intracellular signaling. The inhibition of FGFR3 by **Fgfr3-IN-1** effectively shuts down these pro-survival and proliferative signals.









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